molecular formula C16H15N5O B4527276 5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B4527276
M. Wt: 293.32 g/mol
InChI Key: TTXWYOMPXHFPOH-UHFFFAOYSA-N
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Description

5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of indole, imidazole, and oxadiazole. These moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole ring is a common structure in many natural products and pharmaceuticals, while the imidazole and oxadiazole rings are known for their roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and imidazole rings.

    Reduction: Reduction reactions can occur, especially at the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, imidazole, and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the rings.

Scientific Research Applications

5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The indole ring can interact with serotonin receptors, while the imidazole ring can interact with histamine receptors. The oxadiazole ring may contribute to the compound’s overall stability and bioactivity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin.

    Imidazole Derivatives: Compounds such as histamine and metronidazole.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone.

Uniqueness

5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity. This combination allows for a wide range of potential interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-9-14(18-10-21)16-19-15(22-20-16)7-6-11-8-17-13-5-3-2-4-12(11)13/h2-5,8-10,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXWYOMPXHFPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NOC(=N2)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

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